Solubility profile of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide in organic solvents
Solubility profile of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide in organic solvents
An In-depth Technical Guide to the Solubility Profile of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge, detailed experimental protocols, and theoretical models to generate and interpret this crucial data. We will delve into the molecular structure of the compound, propose a selection of relevant organic solvents for testing, and provide a step-by-step methodology for solubility determination using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. Furthermore, we will explore the thermodynamic principles governing solubility and introduce models that can be used to correlate and predict the solubility behavior of this API.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketed medicine is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter. Poor solubility can lead to significant hurdles in formulation, resulting in low bioavailability and suboptimal therapeutic efficacy.[1] Conversely, a well-characterized solubility profile in a range of organic solvents is invaluable for:
-
Crystallization and Purification: Selecting appropriate solvents is essential for developing efficient crystallization processes to obtain the desired polymorphic form and purity of the API.[2]
-
Formulation Development: Understanding the solubility of an API in various excipients and solvent systems is fundamental to designing stable and effective dosage forms, whether for oral, topical, or parenteral administration.[3]
-
Analytical Method Development: The choice of solvents for analytical techniques such as HPLC and spectroscopy is dictated by the solubility of the analyte.
-
Toxicology Studies: The preparation of dosing solutions for preclinical toxicology studies often requires the use of organic co-solvents to achieve the desired concentrations.[4]
This guide focuses on 3-amino-4-methoxy-N-methyl-N-phenylbenzamide, a compound with a molecular structure suggestive of its potential as an intermediate in the synthesis of various drug candidates.[5][6] By providing a robust methodology for determining its solubility profile, we aim to empower researchers to accelerate the development of new therapeutics.
Physicochemical Properties of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide
A thorough understanding of the physicochemical properties of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide is the first step in predicting its solubility behavior.
| Property | Value | Source |
| CAS Number | 120-35-4 | [5] |
| Molecular Formula | C14H14N2O2 | [7] |
| Molecular Weight | 242.28 g/mol | [8] |
| Appearance | White to off-white/cream crystalline powder | [5][8] |
| Melting Point | 154 - 156 °C | [8] |
| log P (octanol/water) | 2.08 (calculated) | [9] |
| Water Solubility | 33 mg/L (at 20°C) | [9] |
The molecule possesses several functional groups that will dictate its interactions with different solvents:
-
An aromatic amine group (-NH2): Capable of acting as a hydrogen bond donor.
-
A methoxy group (-OCH3): Can act as a hydrogen bond acceptor.
-
An amide group (-C(=O)NH-): Contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).
-
Aromatic rings: Can engage in π-π stacking and van der Waals interactions.
The calculated log P of 2.08 suggests that the compound is moderately lipophilic.[9] Its very low aqueous solubility further underscores the importance of understanding its behavior in organic solvents.[9]
Experimental Determination of Solubility
The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and reproducibility.[10][11][12] The following protocol provides a detailed procedure for determining the solubility of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide in a selection of organic solvents.
Selection of Organic Solvents
The choice of solvents should span a range of polarities and hydrogen bonding capabilities to build a comprehensive solubility profile.
| Solvent | Polarity (Dielectric Constant) | Hydrogen Bonding | Rationale |
| Methanol | 32.7 | Donor & Acceptor | A polar protic solvent, often a good starting point. |
| Ethanol | 24.5 | Donor & Acceptor | Similar to methanol but less polar.[5] |
| Acetone | 20.7 | Acceptor | A polar aprotic solvent.[5] |
| Acetonitrile | 37.5 | Acceptor | A polar aprotic solvent with a strong dipole moment. |
| Ethyl Acetate | 6.0 | Acceptor | A moderately polar solvent. |
| Dichloromethane | 9.1 | Weakly Acceptor | A non-polar aprotic solvent. |
| Toluene | 2.4 | Non-polar | A non-polar aromatic solvent, to explore π-π interactions. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Strong Acceptor | A highly polar aprotic solvent, often used for compounds with poor solubility. |
Isothermal Shake-Flask Protocol
Materials:
-
3-amino-4-methoxy-N-methyl-N-phenylbenzamide (ensure purity is known)
-
Selected organic solvents (HPLC grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Preparation: Add an excess amount of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.
-
Solvent Addition: Add a known volume (e.g., 5 mL) of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[10] A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Then, centrifuge the vials to further separate the solid and liquid phases.[10]
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[10]
-
Dilution: Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
Analytical Quantification by HPLC
A reverse-phase HPLC method with UV detection is suitable for quantifying 3-amino-4-methoxy-N-methyl-N-phenylbenzamide.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, if needed for peak shape) is a good starting point.
-
Column: A C18 column is appropriate for this moderately lipophilic compound.[12]
-
Detection: The wavelength of maximum absorbance for the compound should be determined using a UV-Vis spectrophotometer and used for detection.
-
Calibration: Prepare a series of standard solutions of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide of known concentrations in each of the tested solvents. Generate a calibration curve by plotting the peak area versus concentration.[12]
Data Presentation
The experimentally determined solubility data should be compiled in a clear and organized manner.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | To be determined | To be determined |
| Ethanol | 25 | To be determined | To be determined |
| Acetone | 25 | To be determined | To be determined |
| Acetonitrile | 25 | To be determined | To be determined |
| Ethyl Acetate | 25 | To be determined | To be determined |
| Dichloromethane | 25 | To be determined | To be determined |
| Toluene | 25 | To be determined | To be determined |
| Dimethyl Sulfoxide | 25 | To be determined | To be determined |
Theoretical Framework and Data Modeling
While experimental determination is essential, thermodynamic models can provide valuable insights and predictive capabilities.
Fundamental Principles of Solubility
The solubility of a solid in a liquid is governed by the thermodynamics of the system, specifically the Gibbs free energy of mixing. For a solid to dissolve, the energy released from the interaction between the solute and solvent molecules must overcome the lattice energy of the solid and the energy required to create a cavity in the solvent. The adage "like dissolves like" is a useful qualitative guide; solutes tend to be more soluble in solvents with similar polarity and hydrogen bonding characteristics.
Thermodynamic Models for Solubility Correlation
Several semi-empirical models can be used to correlate the experimental solubility data with temperature.[13]
-
Apelblat Equation: This model relates the mole fraction solubility (x) to temperature (T) and is widely used for its simplicity and good correlation performance.[2]
-
Buchowski (λh) Equation: Another two-parameter model that can effectively describe the temperature dependence of solubility.[2]
By determining the solubility at several temperatures (e.g., 15°C, 25°C, 35°C), the parameters for these models can be fitted, allowing for interpolation and limited extrapolation of solubility at other temperatures.
Predictive Models
For a more fundamental, predictive understanding of solubility, more complex models can be employed:
-
UNIFAC and UNIQUAC: These are group contribution models that estimate activity coefficients based on the functional groups present in the solute and solvent molecules.[14][15]
-
COSMO-RS: This is a quantum chemistry-based model that uses the surface polarization charges of molecules to predict their thermodynamic properties in solution.[14][15]
These predictive models are particularly useful in the early stages of development for solvent screening when the API is scarce.[13]
Visualizing the Workflow and Relationships
Caption: Experimental workflow for solubility determination.
Caption: Factors influencing API solubility.
Conclusion and Future Directions
This guide has provided a comprehensive roadmap for researchers to determine and understand the solubility profile of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide in organic solvents. By following the detailed experimental protocols and applying the theoretical models discussed, it is possible to generate the high-quality, reproducible data that is essential for informed decision-making in the drug development process. The systematic approach outlined here, from solvent selection to data analysis, ensures a thorough characterization of this key physicochemical property.
Future work should focus on executing these experiments to populate the data tables presented. Additionally, investigating the effect of pH on the solubility of this compound in aqueous-organic mixtures would be a valuable extension, given the presence of the basic amino group. Finally, solid-state characterization (e.g., using XRPD) of the equilibrated solid phase is recommended to ensure that no polymorphic transformations or solvate formations have occurred during the experiment.[10]
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